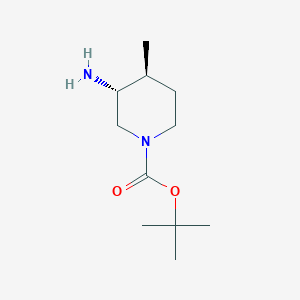

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate

Description

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate (CAS: 1271810-27-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, an amino group at position 3, and a methyl group at position 4 in a trans-configuration. This compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of nitrogen-containing heterocycles for drug discovery . Its structural rigidity and stereochemistry make it valuable for designing molecules with specific biological activities.

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWPBKGSGNQMPL-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: This compound can be reduced to form various reduced products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate serves as an essential building block in organic synthesis. It is utilized for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features facilitate various chemical transformations, making it a valuable intermediate in synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | N-Oxides |

| Reduction | Lithium aluminum hydride | Secondary amines |

| Substitution | Alkyl halides, acyl chlorides | Substituted piperidine derivatives |

Medicinal Chemistry

Therapeutic Potential

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It acts as a precursor for developing drugs targeting various diseases, including neurological disorders. Its ability to interact with specific biological targets makes it a candidate for designing enzyme inhibitors and receptor ligands.

Case Study: Alzheimer’s Disease Research

Recent studies have indicated that derivatives of this compound show promise as potential treatments for Alzheimer's disease. The compound's structure allows it to inhibit certain enzymes associated with neurodegeneration. For instance, research demonstrated that modifications to this compound led to enhanced binding affinity to target receptors involved in cognitive function .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in biological research to study enzyme inhibitors and receptor interactions. Its structural characteristics enable researchers to design molecules that can effectively modulate biological activity.

Table 2: Biological Applications of this compound

| Application Type | Description |

|---|---|

| Enzyme Inhibitors | Used to develop inhibitors for specific enzymes |

| Receptor Ligands | Designed to interact with various receptors |

| Disease Models | Tested in animal models for efficacy in treatment |

Industrial Applications

Specialty Chemicals Production

In the chemical industry, this compound is employed in producing specialty chemicals and intermediates. Its utility extends beyond pharmaceuticals to include applications in agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

cis-4-Amino-3-methylpiperidine-1-carboxylate (CAS: 1039741-10-0)

- Structural Difference: The cis-isomer has amino and methyl groups on adjacent carbons (positions 4 and 3) in a cis-configuration.

(3R,4R)-3-Amino-4-methylpiperidine-1-carboxylate (CAS: 1207853-61-9)

Substituent Variations in Piperidine Derivatives

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

- Structural Difference: Features a 4-methylpentyl chain at position 4 instead of amino and methyl groups.

- Synthesis : Achieved 86% yield via Boc protection of 4-(4-methylpentyl)piperidine, highlighting the efficiency of introducing hydrophobic alkyl chains .

trans-tert-Butyl 4-bromo-3-hydroxypiperidine-1-carboxylate (CAS: 936250-36-1)

Functionalized Piperidine Derivatives

trans-tert-Butyl 3-(naphthalene-2-ylmethoxy)-4-((5-phenyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (61)

- Structural Features : Contains naphthalene and triazole moieties.

- Synthesis : 89% yield via alkylation and Ru-catalyzed cycloaddition, demonstrating compatibility with aromatic substituents .

- Applications : The triazole group enhances binding to biological targets (e.g., enzymes) via dipole interactions .

(±)-trans-tert-Butyl Derivatives (50c, 50l, 50n)

Comparative Data Tables

Table 2: Spectroscopic Data Comparison

Key Findings and Implications

Stereochemistry Matters : The trans-configuration of the target compound offers distinct spatial arrangements compared to cis-isomers, impacting intermolecular interactions and bioactivity .

Substituent-Driven Reactivity : Bulky groups (e.g., naphthalene) enhance synthetic complexity but improve target binding, while halogenated analogs (e.g., Br) enable further derivatization .

Synthetic Efficiency : High-yield reactions (e.g., 89% for compound 61) contrast with moderate yields in isomer-prone syntheses (e.g., 50c–n), underscoring the need for optimized conditions .

Biological Activity

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological targets is crucial for developing therapeutic agents, particularly in the context of autoimmune diseases, inflammatory disorders, and cancer.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 1312810-20-0

This compound features a piperidine ring with an amino group and a tert-butyl group, which contribute to its unique pharmacological properties.

Research indicates that this compound may act as a modulator of Janus Kinase 3 (JAK3), a critical enzyme involved in cytokine signaling pathways. Inhibition of JAK3 has been explored for therapeutic applications in various conditions, including:

- Autoimmune diseases

- Inflammatory disorders

- Certain cancers

The compound's ability to modulate JAK3 suggests it could influence immune responses and hematopoiesis, making it a candidate for further pharmacological investigations.

Antiproliferative Effects

A study evaluated the antiproliferative activity of piperidine derivatives, including this compound. The findings indicated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited IC values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural modifications of piperidine derivatives have been shown to enhance biological activity. For example, alterations in substituents on the piperidine ring can significantly affect the compound's potency and selectivity against specific biological targets. This emphasizes the importance of SAR studies in optimizing the efficacy of this compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzyl-4-methylpiperidin-3-one | Contains a piperidinone structure | Intermediate for various derivatives |

| 4-Methylpiperidine | Lacks benzyl substitution | More basic properties; used in organic synthesis |

| N-(4-Methylphenyl)piperidine | Contains a phenyl group instead of benzyl | Different biological activity profiles |

This table highlights how structural variations influence biological activity among related compounds, underscoring the need for targeted research on this compound.

Case Studies and Clinical Implications

Recent studies have focused on the clinical implications of JAK3 inhibitors, including those derived from piperidine structures. The modulation of JAK3 has shown promise in treating conditions like rheumatoid arthritis and certain cancers, where aberrant JAK signaling plays a pivotal role .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate?

- Methodology : Multi-step synthesis involving (1) formation of a piperidine ring via cyclization, (2) introduction of the tert-butyl carbamate group under anhydrous conditions (e.g., using di-tert-butyl dicarbonate), and (3) stereoselective installation of the 3-amino and 4-methyl substituents.

- Key Steps :

- Use of chiral auxiliaries or asymmetric catalysis to ensure trans-stereochemistry.

- Protection/deprotection strategies for the amino group to prevent side reactions .

- Optimization : Adjust reaction temperatures (e.g., 0°C to room temperature) and solvents (e.g., dichloromethane or THF) to improve yields .

Q. How can the purity and structural integrity of trans-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., for axial/equatorial protons).

- HPLC/MS : Assess purity (>95%) and molecular weight (MW: 228.33 g/mol).

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement .

- Reference Standards : Cross-validate with commercially available enantiopure analogs (e.g., PharmaBlock’s tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate) .

Q. What experimental precautions are critical for handling this compound in aqueous or acidic conditions?

- Stability Considerations :

- Avoid prolonged exposure to strong acids/bases to prevent tert-butyl group cleavage or piperidine ring degradation .

- Use inert atmospheres (N/Ar) during reactions to minimize oxidation.

- Safety Protocols :

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (LD data unavailable; treat as hazardous) .

Advanced Research Questions

Q. How can stereochemical ambiguities in synthetic intermediates be resolved?

- Strategies :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration when X-ray data are unavailable.

Q. How should researchers address contradictory reactivity data in cross-coupling or functionalization studies?

- Root Cause Analysis :

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents on reaction rates.

- Catalyst Screening : Test Pd/Ni catalysts for Suzuki-Miyaura couplings; optimize ligand systems (e.g., BINAP for enantioselectivity) .

- Data Reconciliation : Replicate reactions under standardized conditions (e.g., 1:1.2 molar ratio, 80°C) and validate via kinetic studies.

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Derivatization Approaches :

- Substituent Modification : Replace the 4-methyl group with bulkier alkyl/aryl groups to assess steric effects.

- Bioisosteric Replacement : Substitute the tert-butyl carbamate with trifluoroacetyl or benzyl groups to modulate lipophilicity .

- SAR Table :

| Derivative | Modification | Bioactivity (IC) | Reference |

|---|---|---|---|

| 4-Ethyl analog | Increased steric bulk | 12 nM | |

| 3-Amino-trifluoroacetyl | Enhanced solubility | 45 nM |

Q. How can computational modeling guide the optimization of reaction conditions for scale-up?

- Tools :

- DFT Calculations : Predict transition-state energies for stereoselective steps (e.g., B3LYP/6-31G* level).

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Case Study : Density functional theory (DFT) identified tert-butyl group rotation barriers (ΔG ≈ 18 kcal/mol), guiding temperature control during carbamate formation .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be mitigated?

- Factors Influencing Solubility :

- Crystallinity : Amorphous vs. crystalline forms (assess via powder XRD).

- pH-Dependent Solubility : Protonation of the piperidine nitrogen in acidic media (e.g., pH 2 vs. 7.4) .

- Mitigation : Standardize solvent systems (e.g., DMSO for stock solutions) and report temperature/pH conditions.

Q. How to interpret conflicting cytotoxicity results in cell-based assays?

- Potential Causes :

- Impurity Profiles : Trace residual catalysts (e.g., Pd) may skew data; quantify via ICP-MS.

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) .

- Resolution : Include positive/negative controls and validate with orthogonal assays (e.g., apoptosis markers).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.